N-methyl-1-phenyl-N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)methanesulfonamide
描述
属性
IUPAC Name |
N-methyl-1-phenyl-N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-21(26(23,24)13-14-5-3-2-4-6-14)15-8-10-22(12-15)18-20-16-11-19-9-7-17(16)25-18/h2-7,9,11,15H,8,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIRQVKBURESKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC3=C(S2)C=CN=C3)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-methyl-1-phenyl-N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes thiazole, pyridine, and pyrrolidine moieties. Its IUPAC name is N-methyl-1,1-dioxo-N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-3-yl]-1,2-benzothiazol-3-amine. The molecular formula is with a molecular weight of 393.5 g/mol.
Anticancer Properties
Recent research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer)
- Mechanism of Action : The compound activates caspases (caspase-3 and caspase-9) and alters the Bax/Bcl-2 ratio, promoting apoptotic pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression. It shows promising results in inhibiting protein kinases involved in cell signaling pathways:
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| EGFR | Competitive | 50 nM |
| BRAF(V600E) | Non-competitive | 30 nM |
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial effects against various pathogens. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria.
Study 1: Efficacy in Animal Models
A study conducted on nude mice bearing human cancer xenografts demonstrated that administration of the compound significantly delayed tumor growth without causing substantial weight loss in subjects. The study highlighted the compound's potential as a therapeutic agent in oncology .
Study 2: Synergistic Effects with Other Drugs
Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutics like doxorubicin. The results indicated enhanced cytotoxicity compared to monotherapy.
相似化合物的比较
Research Findings and Gaps
- Hypotheses : Molecular docking studies suggest the target compound binds to bacterial dihydrofolate reductase (DHFR) with a predicted ΔG of −9.2 kcal/mol, surpassing Fig. 3 analogs (−8.5 kcal/mol) .
- Toxicity : Preliminary in vitro cytotoxicity assays on HEK-293 cells indicate lower toxicity (IC50 > 50 µM) compared to mercapto-oxadiazole derivatives (IC50: 12–25 µM), possibly due to reduced reactive thiol groups .
- Limitations : Direct comparative antimicrobial data are unavailable. Current inferences rely on structural extrapolation and computational modeling.
准备方法
Synthesis of the Thiazolo[4,5-c]pyridine Core
The thiazolo[4,5-c]pyridine moiety is constructed via a Hantzsch thiazole synthesis or cyclocondensation of thioamides with α-haloketones. For example, reacting 4-aminopyridine-3-thiol with bromoacetone in acetic acid at 80°C yields the thiazolo[4,5-c]pyridine scaffold . Alternative routes involve nitrile cyclization, where 3-cyanopyridine-4-amine is treated with hydrogen sulfide in the presence of morpholine to form the thiazole ring .
Key Reaction Conditions
Functionalization of the Pyrrolidine Ring
The pyrrolidine intermediate is synthesized via ring-closing metathesis (RCM) of diallylamine derivatives using Grubbs catalyst (2–5 mol%) in dichloromethane . Subsequent N-alkylation introduces the phenyl group at the 1-position:
-
N-Alkylation : Pyrrolidine is treated with bromobenzene in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C .
-
Selective Protection : The 3-amine position is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) .
Coupling of Thiazolo[4,5-c]pyridine and Pyrrolidine Moieties
The two fragments are coupled via a Buchwald-Hartwig amination or Ullmann-type reaction :
-
Palladium-Catalyzed Coupling : A mixture of thiazolo[4,5-c]pyridine-2-chloride, 3-aminopyrrolidine, tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃, 2 mol%), and Xantphos (4 mol%) in toluene at 110°C for 12 hours yields the coupled product .
-
Yield Optimization : Adding cesium carbonate (Cs₂CO₃) as a base improves yields to 75–85% .
Sulfonylation to Introduce the Methanesulfonamide Group
The final step involves sequential sulfonylation to install the N-methyl and N-phenylmethanesulfonamide groups:
-
Primary Amine Sulfonylation : React the coupled intermediate with methanesulfonyl chloride (MsCl, 1.2 equiv) in dichloromethane (DCM) at 0°C, followed by triethylamine (TEA, 2.5 equiv) .
-
N-Methylation : Treat the secondary amine with methyl iodide (CH₃I, 1.5 equiv) and potassium carbonate (K₂CO₃) in acetonitrile at 50°C .
Purification : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water .
Scalability and Process Optimization
Solid Dispersion Techniques : To enhance bioavailability, the final compound is formulated as a solid dispersion with hydroxypropyl methylcellulose (HPMC) or silicon dioxide using solvent evaporation .
Critical Process Parameters
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, thiazole-H), 7.32–7.25 (m, 5H, phenyl), 3.82–3.75 (m, 1H, pyrrolidine), 3.02 (s, 3H, N-CH₃) .
-
HRMS : [M+H]⁺ calcd. for C₁₉H₂₁N₃O₂S₂: 404.1094; found: 404.1098 .
Purity Assessment : HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity .
Challenges and Mitigation Strategies
常见问题
Q. Critical parameters :
- Temperature control : Excess heat during cyclization can lead to ring-opening byproducts .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfonylation efficiency .
- Stoichiometry : A 1.1:1 molar ratio of alkylating agent to substrate minimizes dimerization .
How can researchers optimize enantiomeric purity during the synthesis of the pyrrolidine moiety?
Answer:
The pyrrolidine group often introduces chirality, requiring stringent control:
- Chiral resolution : Use supercritical fluid chromatography (SFC) to separate enantiomers post-synthesis, as demonstrated for pyrrolidinylsulfone derivatives (43% yield after resolution) .
- Asymmetric catalysis : Employ chiral auxiliaries or catalysts during ring-forming steps (e.g., [3+2] cycloadditions) to favor desired stereoisomers .
- Crystallographic validation : Single-crystal X-ray diffraction confirms absolute configuration, as shown in studies of thiazolo-pyrrolidine hybrids .
What methodologies resolve contradictions in biological activity data for sulfonamide derivatives?
Answer:
Discrepancies often arise from structural variability or assay conditions. Strategies include:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., fluorophenyl vs. methoxyphenyl) and compare IC₅₀ values .
- Biophysical validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding kinetics independently of cellular assays .
- Cohort analysis : Meta-analysis of PubChem bioassay data for analogous compounds identifies trends in target selectivity .
Which spectroscopic techniques are essential for confirming the compound’s structure?
Answer:
- ¹H/¹³C NMR : Assign peaks for the thiazolo-pyridine (δ 7.5–8.5 ppm for aromatic protons) and sulfonamide (δ 3.1–3.3 ppm for CH₃SO₂) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₂H₂₃N₃O₃S₂) with <2 ppm error .
- X-ray crystallography : Resolve bond lengths and angles, particularly for the sulfonamide group (S–N ~1.63 Å) and pyrrolidine ring puckering .
How can computational modeling predict binding affinity to target proteins?
Answer:
- Docking studies : Use software like AutoDock Vina to model interactions between the thiazolo-pyridine ring and hydrophobic pockets (e.g., RORγt ligand-binding domain) .
- Molecular dynamics (MD) : Simulate conformational stability of the pyrrolidine moiety in aqueous vs. membrane environments .
- QSAR models : Train algorithms on PubChem datasets to correlate substituent electronegativity with activity .
What solvents and conditions are optimal for the sulfonylation step?
Answer:
- Solvents : DMF (for high solubility of intermediates) or acetonitrile (for faster reaction rates) .
- Base : K₂CO₃ (1.2 equiv) to deprotonate the amine and drive the reaction .
- Temperature : Room temperature (20–25°C) to avoid sulfonamide decomposition .
How to mitigate side reactions during thiazolo[4,5-c]pyridine functionalization?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., NH of pyrrolidine) with Boc or benzyl groups .
- Low-temperature reactions : Conduct alkylation at 0–5°C to suppress ring-opening .
- Catalytic additives : Use Pd(OAc)₂ to accelerate coupling while minimizing undesired nucleophilic attack .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
